molecular formula C8H10N2O B1273664 2-Amino-4-methylbenzamide CAS No. 39549-79-6

2-Amino-4-methylbenzamide

Cat. No. B1273664
CAS RN: 39549-79-6
M. Wt: 150.18 g/mol
InChI Key: RUHKZVAPXHIWJH-UHFFFAOYSA-N
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Patent
US09006257B2

Procedure details

The title compound was prepared following the procedure described in Step 3 of Intermediate-1 using 4-methyl-2-nitrobenzamide (1.60 g, 8.88 mmol), iron powder (2.97 g, 53.33 mmol), and NH4Cl (2.85 g, 53.33 mmol) in EtOH (8 mL) and water (2 mL) to afford 1.2 g of the title product. 1H NMR (300 MHz, DMSO-d6): δ 7.62 (br s, 1H), 7.42 (d, J=7.8 Hz, 1H), 6.93 (br s, 1H), 6.53 (s, 2H), 6.46 (s, 1H), 6.29 (d, J=7.8 Hz, 1H), 2.15 (s, 3H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.85 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.97 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[C:4]([N+:11]([O-])=O)[CH:3]=1.[NH4+].[Cl-]>CCO.O.[Fe]>[NH2:11][C:4]1[CH:3]=[C:2]([CH3:1])[CH:10]=[CH:9][C:5]=1[C:6]([NH2:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
CC1=CC(=C(C(=O)N)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
2.85 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
2.97 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.